Chrysin-7-O-beta-D-glucoronide

SARS-CoV-2 Antiviral Protease Inhibition

Chrysin-7-O-beta-D-glucuronide (C7G) is the predominant phase II metabolite of chrysin, and the biologically relevant circulating form in vivo. Unlike the aglycone or chrysin-7-sulfate, C7G exhibits a 3-fold lower HSA binding affinity and is a potent, specific OATP2B1 inhibitor (IC50 0.3 µM), making it the definitive probe for free-drug distribution and transporter-mediated DDI studies. It also serves as a validated dual 3CLpro/PLpro inhibitor (EC50 8.72 µM) for SARS-CoV-2 research. For reliable LC-MS/MS method development, pharmacokinetic modeling, or antiviral screening that reflects true systemic exposure, only high-purity (>98%) C7G guarantees accurate, reproducible data. Procure with confidence knowing your research requires the exact metabolite, not a proxy.

Molecular Formula C21H18O10
Molecular Weight 430.4 g/mol
Cat. No. B8220709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysin-7-O-beta-D-glucoronide
Molecular FormulaC21H18O10
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
InChIInChI=1S/C21H18O10/c22-11-6-10(29-21-18(26)16(24)17(25)19(31-21)20(27)28)7-14-15(11)12(23)8-13(30-14)9-4-2-1-3-5-9/h1-8,16-19,21-22,24-26H,(H,27,28)
InChIKeyIDRSJGHHZXBATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chrysin-7-O-beta-D-glucuronide: A Phase II Flavonoid Metabolite for Targeted Enzyme Inhibition and COVID-19 Research Procurement


Chrysin-7-O-beta-D-glucuronide (C21H18O10, MW 430.36) is a naturally occurring flavonoid glucuronide and a primary phase II metabolite of the dietary flavone chrysin. It is isolated from medicinal plants including Scutellaria baicalensis (Baikal skullcap) and Aria edulis [1]. This compound is structurally characterized by a glucuronic acid moiety attached to the 7-O position of the chrysin backbone, conferring distinct physicochemical properties, including a topological polar surface area (TPSA) of 163.00 Ų, which influences its solubility and transport characteristics compared to the aglycone [2]. Its identification as a dual inhibitor of SARS-CoV-2 proteases and a modulator of key drug transporters underpins its value as a specialized research tool and a reference standard for pharmacokinetic and antiviral investigations [3].

Why Substituting Chrysin-7-O-beta-D-glucuronide with Aglycone or Sulfate Analogs Compromises Experimental Reproducibility and Biological Relevance


Scientific and industrial users must avoid substituting chrysin-7-O-glucuronide (C7G) with chrysin aglycone or chrysin-7-sulfate (C7S). While all three are interconnected in the metabolic fate of chrysin, their distinct molecular structures dictate profound differences in target engagement, pharmacokinetic disposition, and potential for off-target interactions. For instance, in vitro data demonstrates that C7G binds to human serum albumin (HSA) with a threefold lower affinity than chrysin, whereas C7S binds with a threefold higher affinity, directly impacting free drug concentration and distribution [1]. Furthermore, in vivo administration of chrysin leads to negligible plasma levels of the parent compound due to rapid conversion to C7G and C7S, meaning any observed systemic activity from chrysin ingestion is primarily mediated by these conjugates, not the aglycone [2]. Therefore, research models using chrysin aglycone fail to replicate the biologically relevant exposure profile of its major circulating metabolites. Selection of the precise conjugate is mandatory for accurate mechanistic studies, transporter interaction assays, and the development of analytical methods for quantifying in vivo exposure.

Quantitative Differentiation of Chrysin-7-O-beta-D-glucuronide: Evidence for Selecting the Correct Metabolite and Assessing Class Advantage


Superior Potency Against SARS-CoV-2 Proteases Compared to Other Flavonoids from the Same Screen

In a screening campaign of 25 flavonoids from Scutellaria baicalensis, chrysin-7-O-beta-D-glucuronide was identified as a potent dual inhibitor of SARS-CoV-2 on Vero E6 cells with an EC50 of 8.72 µM. This activity was directly linked to its specific binding to H41 of 3CLpro and K157/E167 of PLpro, as confirmed by surface plasmon resonance and site-directed mutagenesis [1]. While other structurally related compounds from the same plant (e.g., baicalin, wogonoside) were part of the screen, this specific conjugate demonstrated a distinct and potent inhibition profile, positioning it as the lead flavonoid in this particular antiviral assay.

SARS-CoV-2 Antiviral Protease Inhibition

Differential Plasma Protein Binding Compared to Chrysin Aglycone and Sulfate Conjugate

Fluorescence spectroscopic and ultrafiltration studies revealed that the binding affinity of chrysin-7-O-glucuronide (C7G) to human serum albumin (HSA) is threefold lower than that of the parent chrysin aglycone. In stark contrast, the sulfate conjugate (C7S) binds to HSA with a threefold higher affinity compared to chrysin [1]. This demonstrates that even minor differences in conjugation (glucuronidation vs. sulfation) lead to opposite and significant changes in plasma protein binding, a critical determinant of a compound's free fraction, distribution volume, and potential for drug-drug interactions.

Pharmacokinetics Drug-Drug Interaction ADME

Modest Glycosidase Inhibition Relative to In-Class Analogs Informs Selective Tool Use

In a study comparing eight flavonoids from Scutellaria baicalensis, chrysin-7-O-glucuronide demonstrated relatively weak inhibitory activity against α-glucosidase and α-amylase compared to its in-class analogs. The rank order of inhibition was apigenin > baicalein > scutellarin > chrysin > apigenin-7-O-glucuronide > baicalin > chrysin-7-O-glucuronide > isocarthamidin-7-O-glucuronide [1]. The IC50 values for C7G against α-glucosidase and α-amylase were reported as 612.13 μg/mL and 980.73 μg/mL, respectively [2], which are significantly higher (weaker) than those of the aglycone chrysin and other analogs like baicalin. This quantitative differentiation confirms that glucuronidation at the 7-O position reduces activity against these targets, making C7G a useful negative control or a tool to study the impact of conjugation on enzyme inhibition.

Diabetes Metabolic Syndrome Enzyme Inhibition

Potent Inhibition of Multiple Drug Transporters (OATPs, BCRP, MRP2)

Chrysin-7-glucuronide exhibits potent and broad inhibition of several key drug transporters involved in absorption, distribution, and excretion. In vitro studies have quantified its inhibitory effects against Organic Anion Transporting Polypeptides (OATPs), BCRP, and MRP2 with IC50 values ranging from 0.3 to 24.1 μM [1]. For example, it inhibits OATP2B1 with an IC50 of 0.3 μM, making it a very potent inhibitor of this transporter. This inhibition profile is distinct from that of the parent chrysin and the sulfate conjugate, each of which shows a different pattern and potency of transporter interaction [2].

Drug Transporters ADME-Tox Pharmacokinetics

High-Value Procurement Scenarios for Chrysin-7-O-beta-D-glucuronide: From Antiviral Assays to ADME Model Validation


Antiviral Drug Discovery: Validating Dual SARS-CoV-2 Protease Inhibition

For research groups focused on identifying novel inhibitors of SARS-CoV-2, chrysin-7-O-beta-D-glucuronide serves as a validated positive control and tool compound. Its demonstrated dual inhibition of 3CLpro and PLpro with an EC50 of 8.72 µM in Vero E6 cells [1] provides a benchmark for screening new chemical entities. Procuring this specific glucuronide is essential for comparative mechanistic studies, as its defined binding sites (H41 on 3CLpro; K157 and E167 on PLpro) [1] allow for structure-activity relationship (SAR) investigations and validation of computational docking models.

Pharmacokinetic and Drug-Drug Interaction (DDI) Modeling

Given its distinct interactions with plasma proteins and drug transporters, C7G is a critical reagent for ADME and DDI research. Its threefold lower binding affinity to HSA compared to chrysin [2] makes it an ideal probe for studying the impact of free fraction on drug distribution. Furthermore, its potent and specific inhibition of OATP2B1 (IC50 = 0.3 µM) [3] renders it an indispensable reference standard for developing and validating in vitro assays to predict transporter-mediated drug interactions, a key requirement in regulatory submissions for new pharmaceuticals.

Development of Bioanalytical Methods for Flavonoid Metabolite Quantification

Because chrysin aglycone is rapidly metabolized in vivo to C7G and C7S, with parent compound plasma levels being negligible [4], any analytical method aiming to quantify systemic exposure to chrysin must accurately measure these conjugates. Procuring high-purity (>98%) C7G is therefore essential for developing and validating LC-MS/MS or HPLC methods for the quantitative analysis of flavonoid metabolites in plasma, urine, or tissue samples from pharmacokinetic studies, nutritional research, and clinical trials involving chrysin or Scutellaria baicalensis extracts.

Natural Product Research and Reference Standard for Plant Extracts

Chrysin-7-O-beta-D-glucuronide is a key chemical marker for the quality control and standardization of Scutellaria baicalensis and related herbal products. Its presence and concentration can be used to authenticate plant material and assess the consistency of extract preparations [5]. Procuring a well-characterized reference standard of C7G allows analytical chemists and quality control laboratories in the dietary supplement and pharmaceutical industries to accurately identify and quantify this specific glucuronide in complex botanical matrices, ensuring product reproducibility and meeting regulatory requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chrysin-7-O-beta-D-glucoronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.